molecular formula C21H43NO2Sn B3376737 (S)-1-Boc-2-tributylstannanylpyrrolidine CAS No. 123387-67-7

(S)-1-Boc-2-tributylstannanylpyrrolidine

Cat. No. B3376737
M. Wt: 460.3 g/mol
InChI Key: PZUXJSXENZTXMP-UHFFFAOYSA-N
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Description

(S)-1-Boc-2-tributylstannanylpyrrolidine, also known as BTPP, is a chiral organotin compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is synthesized using a simple and efficient method, and its unique structure allows for its use in a range of scientific research applications. In

Scientific Research Applications

(S)-1-Boc-2-tributylstannanylpyrrolidine has a range of potential applications in scientific research. It has been used as a chiral auxiliary in the synthesis of various complex molecules, including natural products and pharmaceuticals. Additionally, this compound has been used in the development of new catalysts for chemical reactions, as well as in the study of organotin compounds and their properties. Its unique structure and chiral nature make it a valuable tool in many areas of scientific research.

Mechanism Of Action

The mechanism of action of (S)-1-Boc-2-tributylstannanylpyrrolidine is not well understood, but it is believed to act as a chiral auxiliary in various chemical reactions. Its chiral nature allows for the formation of enantiomerically pure products, which is important in many areas of chemistry and pharmaceuticals. Additionally, its organotin group may play a role in its catalytic properties, although further research is needed to fully understand its mechanism of action.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of (S)-1-Boc-2-tributylstannanylpyrrolidine, as it is primarily used in laboratory experiments. However, it is known to be a stable compound that does not degrade easily, making it a useful tool in many areas of scientific research. It is important to note that this compound should not be used in drug formulations or for human consumption, as its effects on the human body are unknown.

Advantages And Limitations For Lab Experiments

The advantages of using (S)-1-Boc-2-tributylstannanylpyrrolidine in laboratory experiments include its stability, efficiency in chiral synthesis, and versatility in various scientific research applications. However, its limitations include its toxicity and potential environmental impact, as well as the need for careful handling and disposal. Researchers must take appropriate safety precautions when working with this compound to minimize any potential risks.

Future Directions

There are many potential future directions for research involving (S)-1-Boc-2-tributylstannanylpyrrolidine. One area of interest is the development of new catalysts and chemical reactions using this compound. Additionally, further research is needed to fully understand its mechanism of action and potential applications in pharmaceuticals and other fields of science. Finally, there is a need for research on the potential environmental impact of this compound, as well as the development of safer and more sustainable alternatives for laboratory experiments.

properties

IUPAC Name

tert-butyl 2-tributylstannylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO2.3C4H9.Sn/c1-9(2,3)12-8(11)10-6-4-5-7-10;3*1-3-4-2;/h6H,4-5,7H2,1-3H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUXJSXENZTXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176584
Record name 1,1-Dimethylethyl 2-(tributylstannyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-2-tributylstannanylpyrrolidine

CAS RN

123387-67-7
Record name 1,1-Dimethylethyl 2-(tributylstannyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123387-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(tributylstannyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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